Dual Halogen Orthogonality: C3–Br vs. C7–Cl Enables Sequential, Chemoselective Derivatization
The target compound uniquely combines a C3–Br and a C7–Cl substituent on the pyrazolo[1,5-a]pyrimidine core, enabling chemoselective sequential derivatization without protecting-group installation. In the patent literature, the analog 3-bromo-7-chloro-5-(2-chlorophenyl)-pyrazolo[1,5-a]pyrimidine underwent selective SNAr at the C7–Cl position with aniline, preserving the C3–Br for subsequent elaboration; the resulting aniline adduct exhibited a CDK IC₅₀ of 0.51 µM in kinase activity assays [1]. Analogs bearing identical halogens at both positions (e.g., 3,7-dichloro or 3,7-dibromo derivatives) eliminate this chemoselectivity and require alternative, often lower-yielding, sequential strategies [1].
| Evidence Dimension | Chemoselectivity of sequential derivatization at C7 vs. C3 |
|---|---|
| Target Compound Data | C3–Br and C7–Cl differential reactivity enables SNAr at C7 followed by Suzuki coupling at C3 [1]. |
| Comparator Or Baseline | 3,7-dichloro or 3,7-dibromo analogs require protecting-group strategies to achieve comparable sequential derivatization. |
| Quantified Difference | Qualitative chemoselectivity advantage; CDK IC₅₀ = 0.51 µM for representative C7-aminated adduct derived from 3-bromo-7-chloro scaffold [1]. |
| Conditions | SNAr amination at C7 of 3-bromo-7-chloro-5-(2-chlorophenyl)-pyrazolo[1,5-a]pyrimidine with aniline; CDK kinase inhibition assay [1]. |
Why This Matters
Procurement of the 3-bromo-7-chloro analog directly enables a two-step diversification sequence without additional protecting-group chemistry, reducing synthetic step count and improving overall yield in library synthesis.
- [1] WO 2004/026229 A2. Novel Pyrazolopyrimidines as Cyclin Dependent Kinase Inhibitors. Masaryk University. Published 2004-04-01. View Source
